2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate
Overview
Description
Scientific Research Applications
Environmental Impact and Occupational Exposure
Occupational Exposure to Bisphenol A (BPA) : Bisphenol A (BPA), a widely used industrial chemical, demonstrates the importance of assessing occupational exposure to chemical compounds. Studies have shown that individuals exposed to BPA in occupational settings have significantly higher detected levels than those environmentally exposed, highlighting the need for rigorous evaluation of worker exposure to potentially hazardous chemicals (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Photocatalytic Applications
Fabrication and Application of (BiO)2CO3-based Photocatalysts : The study on (BiO)2CO3 (BOC), related to its photocatalytic properties, underscores the potential of certain compounds for environmental remediation. BOC, for instance, is used for degradation of pollutants under light irradiation, showcasing how specific chemical compounds can be engineered for ecological benefits (Zilin Ni et al., 2016).
Environmental Contaminant Removal
Adsorptive Removal of Bisphenol A (BPA) from Aqueous Solution : This review discusses various adsorbents for the removal of BPA, an endocrine-disrupting compound from water, indicating the scientific interest in developing effective methods for purifying contaminated water and reducing environmental and health risks associated with chemical pollutants (A. Bhatnagar, I. Anastopoulos, 2017).
Flame Retardants and Material Safety
A Review of Recent Progress in Phosphorus-based Flame Retardants : Research on phosphorus-based flame retardants, including their synthesis and application in materials like polycarbonate, highlights the continuous search for safer, more effective chemical compounds to enhance material safety and environmental sustainability (S. Levchik, E. Weil, 2006).
Mechanism of Action
Target of Action
The primary targets of 2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate are currently unknown . This compound belongs to the class of organic compounds known as fatty alcohol esters . These are ester derivatives of a fatty alcohol .
Mode of Action
As a fatty alcohol ester, it may interact with lipid membranes or other lipid-based structures within cells .
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h26-27,30-31,56H,4-25,28-29,32-55H2,1-3H3/b30-26-,31-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKGKULDMWLHEK-VUGPWPOLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188497 | |
Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
915.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-65-4 | |
Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77145-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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